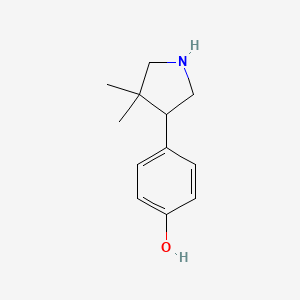
(R)-3-Hydroxybutylbutyrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3-Hydroxybutylbutyrate is an organic compound that belongs to the class of esters It is a chiral molecule, meaning it has a specific three-dimensional arrangement that distinguishes it from its mirror image
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Hydroxybutylbutyrate typically involves the esterification of ®-3-hydroxybutyric acid with butanol. This reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then purified by distillation or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of ®-3-Hydroxybutylbutyrate can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity. Additionally, the use of biocatalysts, such as lipases, can enhance the selectivity and efficiency of the esterification process.
Analyse Chemischer Reaktionen
Types of Reactions
®-3-Hydroxybutylbutyrate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The ester group can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ®-3-oxobutylbutyrate or ®-3-hydroxybutyric acid.
Reduction: Formation of ®-3-hydroxybutanol.
Substitution: Formation of ®-3-aminobutylbutyrate or ®-3-mercaptobutylbutyrate.
Wissenschaftliche Forschungsanwendungen
®-3-Hydroxybutylbutyrate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and as a potential biomarker for certain diseases.
Medicine: Investigated for its potential therapeutic effects, such as neuroprotection and anti-inflammatory properties.
Industry: Utilized in the production of biodegradable polymers and as a solvent in various chemical processes.
Wirkmechanismus
The mechanism of action of ®-3-Hydroxybutylbutyrate involves its interaction with specific molecular targets and pathways. In biological systems, it can be metabolized to ®-3-hydroxybutyric acid, which is a key intermediate in the ketone body metabolism. This compound can influence cellular energy production and signaling pathways, leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
®-3-Hydroxybutylbutyrate can be compared with other similar compounds, such as:
(S)-3-Hydroxybutylbutyrate: The enantiomer of ®-3-Hydroxybutylbutyrate, which has different biological activities due to its distinct three-dimensional arrangement.
®-3-Hydroxybutyric acid: A related compound that is a key intermediate in ketone body metabolism.
Butyl butyrate: A structurally similar ester that lacks the hydroxyl group, resulting in different chemical and biological properties.
Eigenschaften
Molekularformel |
C8H16O3 |
|---|---|
Molekulargewicht |
160.21 g/mol |
IUPAC-Name |
[(3R)-3-hydroxybutyl] butanoate |
InChI |
InChI=1S/C8H16O3/c1-3-4-8(10)11-6-5-7(2)9/h7,9H,3-6H2,1-2H3/t7-/m1/s1 |
InChI-Schlüssel |
YSZQEASOSAOOHZ-SSDOTTSWSA-N |
Isomerische SMILES |
CCCC(=O)OCC[C@@H](C)O |
Kanonische SMILES |
CCCC(=O)OCCC(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(Hydroxymethyl)pyrrolidin-1-YL]benzaldehyde](/img/structure/B13153891.png)
![Ethyl 4-acetyl-2-propyl-1-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-imidazole-5-carboxylate](/img/structure/B13153892.png)

![3-{[3-(Trifluoromethoxy)phenyl]methyl}azetidine](/img/structure/B13153899.png)

![7H-Benz[de]anthracen-7-ol](/img/structure/B13153921.png)

![6-Chloro-[3,4'-bipyridine]-5-carbaldehyde](/img/structure/B13153930.png)
![5-[2-(Bromomethyl)butyl]-1,2,3-thiadiazole](/img/structure/B13153937.png)

![(1S)-2-bromo-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanol](/img/structure/B13153947.png)



